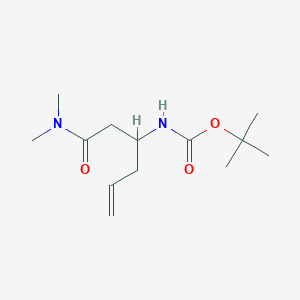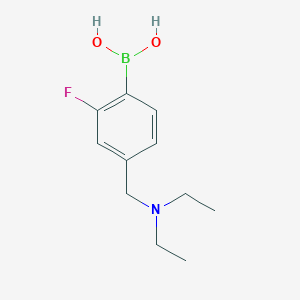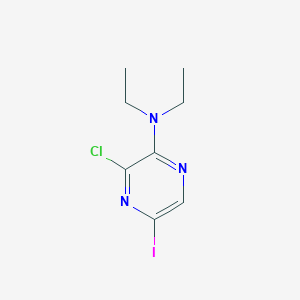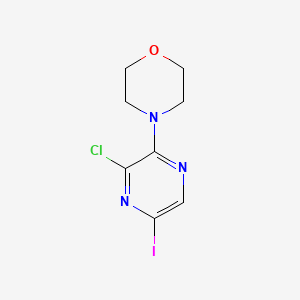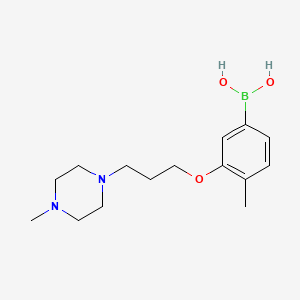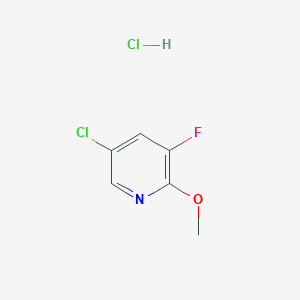
(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride
Übersicht
Beschreibung
The compound “(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride” is a type of boronic acid derivative . Boronic acids are known for their wide applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organoboron compounds as efficient building blocks . A method based on the one-pot borylation/cyclocondensation reaction cascade between an unprotected ortho-halogen-substituted benzylalkanols and bisboronic acid (BBA) under heterogeneous catalysis has been reported . Another method involves the reaction of organolithium reagent with triisopropyl borate ester .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C11H16BNO2.ClH/c1-13(11-5-6-11)8-9-3-2-4-10(7-9)12(14)15;/h2-4,7,11,14-15H,5-6,8H2,1H3;1H . The molecular weight of the compound is 173.41 Da . Chemical Reactions Analysis
Boronic acids are known to react with 1,2-diols by generating a stable cyclic ester . They also undergo protodeboronation, a process that has been optimized to promote hydrolysis of trifluoroborates and formation of boronates from boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. For example, phenylboronic acid, a related compound, is a solid at room temperature and has a melting point of >300 °C . It is also hygroscopic .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Importance
- Amino-3-fluorophenyl boronic acid, a related compound, has been synthesized with a focus on glucose sensing materials, highlighting the importance of boronic acids in biological applications. This derivative shows potential in constructing materials for monitoring glucose levels at physiological pH levels (Das et al., 2003).
Applications in Organic Synthesis and Material Science
- Boronic acids, including derivatives like the one , are crucial in organic synthesis. They are used in Suzuki cross-coupling reactions, asymmetric synthesis, and as reagents in organic synthesis. Their importance extends to the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).
Versatility in Chemical Reactions
- The introduction of aminophosphonic acid groups into boronic acids, such as the one , can lead to new application opportunities. The multifunctional nature of these compounds is significant for studying their structure and potential uses (Zhang et al., 2017).
Sensing Applications
- Boronic acid derivatives are used in sensing applications. Their interaction with various chemical entities, such as sugars, demonstrates their utility in developing sensors and diagnostic tools (Tong et al., 2001).
Biological and Medicinal Applications
- Boronic acids play a role in biology and medicine, notably in molecular recognition and assembly. Their binding properties with diols make them valuable in biomaterials research and drug development (Brooks et al., 2018).
Analytical Chemistry Applications
- The compound's derivatives are used in analytical chemistry, especially in developing fluorescent probes and sensors. They demonstrate a unique ability to interact with various analytes, indicating their broad utility in chemical analysis (Liu et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Boronic acids and their derivatives continue to be a subject of research due to their wide applications in organic synthesis and medicinal chemistry . They are used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . Future research may focus on developing new synthetic methods and exploring new applications of these compounds .
Wirkmechanismus
Target of Action
The primary target of (4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized through its donation of electrons to form a new palladium-carbon bond with formally electrophilic organic groups . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound, being a boronic acid derivative, plays a crucial role in this reaction as it is transferred from boron to palladium during the transmetalation process .
Pharmacokinetics
It’s worth noting that boronic acid derivatives like this compound are generally stable, readily prepared, and environmentally benign , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
[4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2.ClH/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9;/h1-2,5,9,13-15H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQQCJIEJPAZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)
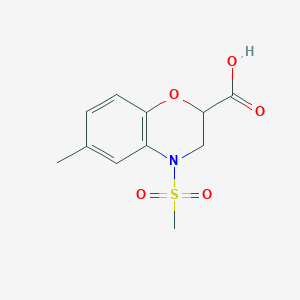
![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)


